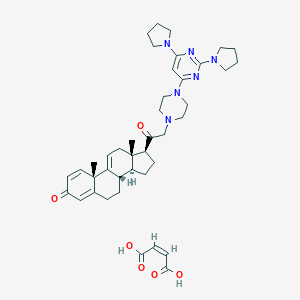
u-74389g
Descripción general
Descripción
U-74389G, también conocido como 21-[4-(2,6-di-1-pirrolidinil-4-pirimidinil)-1-piperazinil]-pregna-1,4,9(11)-trieno-3,20-diona maleato, es un compuesto antioxidante sintético que pertenece a la clase de lazaroides. Los lazaroides son 21-aminosteroides que exhiben potentes propiedades antioxidantes al inhibir la peroxidación lipídica. This compound es particularmente conocido por su capacidad para proteger contra el daño por isquemia-reperfusión en diversos tejidos, incluidos el corazón, el hígado y los riñones .
Aplicaciones Científicas De Investigación
U-74389G tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de la peroxidación lipídica y la actividad antioxidante.
Industria: Utilizado en el desarrollo de formulaciones antioxidantes para productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
U-74389G ejerce sus efectos principalmente a través de sus propiedades antioxidantes. El compuesto inhibe la peroxidación lipídica al eliminar los radicales libres y estabilizar las membranas celulares. También inhibe la actividad de la óxido nítrico sintasa inducible, reduciendo la producción de óxido nítrico y el daño oxidativo subsiguiente . Además, this compound modula la expresión de citoquinas proinflamatorias y previene la activación de vías inflamatorias, lo que contribuye a sus efectos protectores .
Análisis Bioquímico
Biochemical Properties
U-74389G Maleate plays a significant role in biochemical reactions, particularly in inhibiting lipid peroxidation reactions . It interacts with various enzymes and proteins, exerting its antioxidant effects and protecting against ischemia-reperfusion injury .
Cellular Effects
This compound Maleate has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid peroxidation, thereby protecting cells from oxidative stress . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound Maleate involves its antioxidant properties that prevent iron-dependent lipid peroxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound Maleate continues to exert its antioxidant effects, protecting against ischemia-reperfusion injury in various laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound Maleate vary with different dosages in animal models . Studies have observed threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound Maleate is involved in metabolic pathways that prevent lipid peroxidation . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound Maleate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de U-74389G implica múltiples pasos, comenzando con la preparación de la estructura esteroidea principal, seguida de la introducción de los grupos pirrolidinil y piperazinil. Los pasos clave incluyen:
Formación de la estructura esteroidea principal: Esto implica la ciclización de un precursor adecuado para formar el núcleo esteroideo.
Introducción de los grupos pirrolidinil y piperazinil: Estos grupos se introducen mediante reacciones de sustitución nucleófila, típicamente utilizando pirrolidina y piperazina como reactivos.
Formación de la sal de maleato: El paso final implica la reacción del compuesto sintetizado con ácido maleico para formar la sal de maleato, lo que mejora la estabilidad y solubilidad del compuesto.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones de ciclización y sustitución.
Purificación: El producto bruto se purifica mediante técnicas como la recristalización y la cromatografía para lograr la pureza deseada.
Formación de la sal de maleato: El compuesto purificado se hace reaccionar con ácido maleico para formar la sal de maleato, que luego se seca y se envasa para su distribución.
Análisis De Reacciones Químicas
Tipos de reacciones: U-74389G experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo esteroideo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, derivados reducidos y análogos sustituidos de this compound .
Comparación Con Compuestos Similares
U-74389G es parte de una clase de compuestos conocidos como lazaroides, que incluye más de 130 compuestos similares. Algunos de los compuestos similares notables incluyen:
Tirilazad: Otro lazaroid con propiedades antioxidantes similares pero que difiere en su estructura molecular específica y tejidos diana.
Metilprednisolona: Un corticosteroide con propiedades antiinflamatorias pero que carece de la actividad antioxidante específica de los lazaroides.
Vitamina E: Un antioxidante natural con propiedades de eliminación de radicales libres similares pero que difiere en su estructura química y solubilidad
Singularidad de this compound: this compound es único entre los lazaroides debido a su estructura molecular específica, que le permite penetrar eficazmente las membranas celulares y ejercer potentes efectos antioxidantes. Su capacidad para inhibir la peroxidación lipídica y modular las vías inflamatorias lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSSKWSUJMJCP-WQDFMEOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017666 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153190-29-5 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of U-74389G?
A1: this compound primarily functions as a potent inhibitor of lipid peroxidation. [] It exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular membranes. [, , , ]
Q2: How does this compound's antioxidant activity translate to potential therapeutic benefits?
A2: By mitigating oxidative stress, this compound has shown promise in preclinical models of ischemia-reperfusion injury, a condition characterized by excessive ROS production and subsequent tissue damage. [, , , , , , , , ]
Q3: Does this compound exert any effects beyond its antioxidant properties?
A3: Research suggests that this compound may also possess anti-inflammatory properties. In a rat model of inflammatory bowel disease, it significantly reduced the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. []
Q4: Are there specific cellular targets for this compound's action?
A4: While this compound's precise cellular targets are not fully elucidated, its membrane-stabilizing properties suggest an interaction with cellular membranes. [, , , ] Research has shown that this compound is particularly effective in preventing permeability changes in brain microvascular endothelial cells monolayers. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound, chemically named 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, has a molecular weight of 726.9 g/mol. [] Information regarding its specific molecular formula and spectroscopic data is limited within the provided research.
Q6: What is known about the stability of this compound under different conditions?
A6: The available research does not provide detailed information on the stability of this compound under various conditions. Further research is needed to assess its stability profile, including factors like temperature, pH, and light exposure.
Q7: What is the pharmacokinetic profile of this compound?
A7: The provided research offers limited insights into the detailed pharmacokinetics of this compound. While intravenous administration is frequently employed in studies, specific information regarding its absorption, distribution, metabolism, and excretion (ADME) requires further investigation. [, , , ]
Q8: What preclinical models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been investigated in various preclinical models, including:
- Rat models of ischemia-reperfusion injury: These models have been used to evaluate its protective effects in organs like the liver, kidney, and intestine. [, , , , , , , ]
- Rat model of inflammatory bowel disease: This model demonstrated this compound's potential to reduce inflammation and promote mucosal healing. []
- Rat model of endotoxemia: This model highlighted the ability of this compound to suppress the release of TNF-α, a key mediator of inflammation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


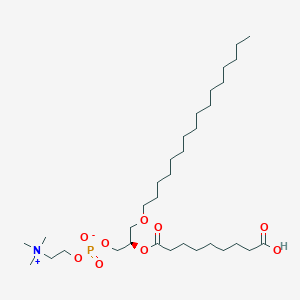

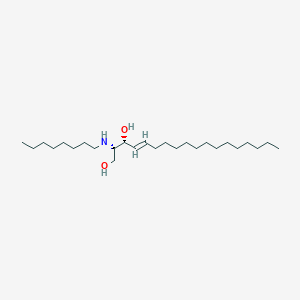
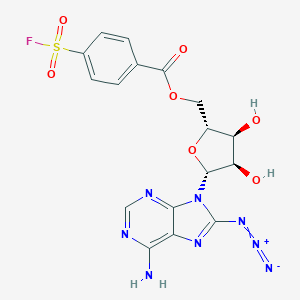
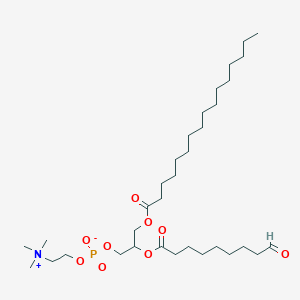
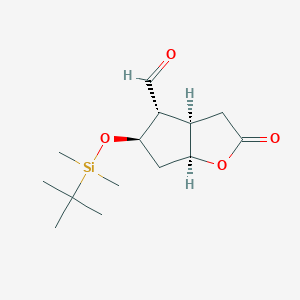
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
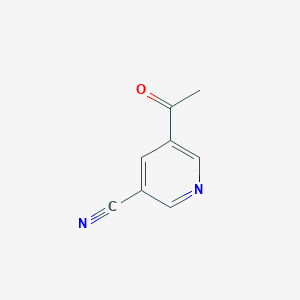

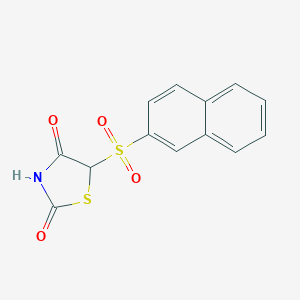
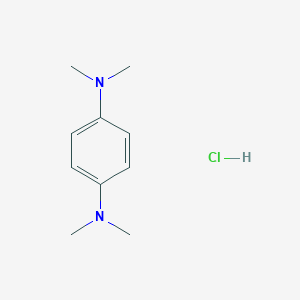
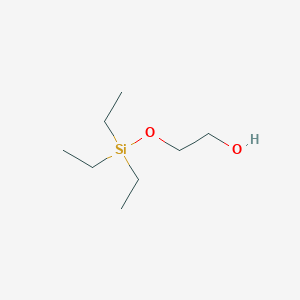
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)
